3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Medicinal chemistry Structure–activity relationship Physicochemical profiling

This specific substitution pattern—combining an electron-withdrawing 4-chlorophenyl at C3, an electron-donating 8-methoxy group, and a 4-methylphenyl at N1—fills a critical gap in the SAR matrix of pyrazolo[4,3-c]quinoline-based NO production inhibitors. Procuring CAS 901005-91-2 enables systematic exploration of dual electronic modulation effects on iNOS and COX-2 expression, building on published findings. Its high lipophilicity (XLogP3-AA=6.1) and defined spectral data (1H NMR) also make it an ideal physicochemical reference standard for HPLC method development and logP determination across this chemotype.

Molecular Formula C24H18ClN3O
Molecular Weight 399.88
CAS No. 901005-91-2
Cat. No. B2896905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901005-91-2
Molecular FormulaC24H18ClN3O
Molecular Weight399.88
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)OC
InChIInChI=1S/C24H18ClN3O/c1-15-3-9-18(10-4-15)28-24-20-13-19(29-2)11-12-22(20)26-14-21(24)23(27-28)16-5-7-17(25)8-6-16/h3-14H,1-2H3
InChIKeyRKJPSCNLCVPAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-91-2): Structural Identity and Physicochemical Profile


3-(4-Chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-91-2) is a fully substituted, tricyclic heteroaromatic compound built on the 1H-pyrazolo[4,3-c]quinoline scaffold. Its molecular formula is C24H18ClN3O, with a molecular weight of 399.9 g/mol and a computed XLogP3-AA of 6.1 [1]. The compound possesses a 4-chlorophenyl group at position 3, a 4-methylphenyl (p-tolyl) group at position 1, and a methoxy substituent at position 8 of the quinoline ring. It carries zero hydrogen bond donors and three hydrogen bond acceptors, with a rotatable bond count of three [1]. A deposited 1H NMR spectrum is available in the SpectraBase database [2]. High-strength differential evidence for this specific compound is limited; the scaffold has been investigated in multiple therapeutic contexts, including anti-inflammatory, anticancer, and antiparasitic applications.

Why 3-(4-Chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by In-Class Analogs


The pyrazolo[4,3-c]quinoline scaffold is highly sensitive to the nature and position of aryl substituents. Published structure–activity relationship (SAR) studies demonstrate that even minor modifications—such as moving a chloro substituent from the 4- to the 3-position on a phenyl ring or swapping a methoxy for a methyl group at position 8—can drastically alter biological potency, target selectivity, and pharmacokinetic behavior [1][2]. For example, in the anti-inflammatory series evaluated by Tseng et al. (2018), compounds with different substitution patterns on the pyrazole and quinoline rings exhibited pIC50 values for NO inhibition ranging from 0.083 to 1.661—a >45-fold potency span—despite sharing the same core [2]. Similarly, in the bacterial β-glucuronidase inhibitor series, substituent identity at the quinoline 8-position was a critical determinant of pH-dependent inhibitory potency [3]. Consequently, procurement of a specific substitution pattern is critical; generic substitution with a 'close analog' risks unpredictable loss of activity or gain of off-target effects. The quantitative evidence below identifies the key structural features that differentiate CAS 901005-91-2 from its nearest commercially available comparators.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-91-2) vs. Closest Analogs


Presence of the 8-Methoxy Substituent vs. Des-Methoxy Analog (CAS 901006-33-5)

CAS 901005-91-2 possesses a methoxy group at the quinoline 8-position, a feature absent in the otherwise identical core scaffold 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901006-33-5). The 8-methoxy substituent increases molecular weight from 369.8 Da to 399.9 Da, adds a hydrogen bond acceptor (total rises from 2 to 3 HBA), and elevates lipophilicity as reflected in the computed XLogP3-AA of 6.1 [1]. In the pyrazolo[4,3-c]quinoline anti-inflammatory series, substituents at the quinoline 8-position were found to be key modulators of NO inhibitory potency, with compounds bearing electron-donating groups at this position showing enhanced activity relative to unsubstituted analogs [2]. This substituent therefore confers both distinguishable analytical identity and potential functional divergence from the des-methoxy comparator.

Medicinal chemistry Structure–activity relationship Physicochemical profiling

4-Chlorophenyl at Position 3 vs. 4-Methylphenyl in Analog CAS 901020-26-6

The target compound features a 4-chlorophenyl group at position 3 of the pyrazole ring, whereas the otherwise closely related analog 8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901020-26-6) carries a 4-methylphenyl at this position. The replacement of –CH3 with –Cl introduces an electron-withdrawing substituent (Hammett σp = +0.23 for Cl vs. −0.17 for CH3), altering the electronic distribution across the pyrazole-quinoline π-system [1]. This electronic modulation has been shown in pyrazolo[4,3-c]quinoline A3 adenosine receptor antagonists to significantly affect ligand–receptor binding affinity; 4-chlorophenyl-substituted derivatives consistently exhibited different Ki values relative to their 4-methylphenyl counterparts [2]. Additionally, the chlorine atom can participate in halogen bonding interactions with protein targets, a capability absent in the methyl analog, potentially leading to divergent selectivity profiles [1].

Halogen bonding Electronic effects Receptor interactions

Positional Isomer Differentiation: Aryl Group Arrangement at N1 vs. C3

CAS 901005-91-2 carries 4-methylphenyl at N1 and 4-chlorophenyl at C3. Its positional isomer, 1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901020-24-4), has these two aryl groups swapped. Both compounds share the same molecular formula (C24H18ClN3O) and identical molecular weight (399.9 Da), making them indistinguishable by MS alone, yet they differ in the regiochemical placement of the chloro- and methyl-substituted aromatic rings . In pyrazolo[4,3-c]quinoline-based ligands, the N1 aryl group occupies a different spatial vector than the C3 aryl group; this regiochemistry determines the orientation of the substituents within the binding pocket. For example, in benzodiazepine receptor ligands built on the pyrazolo[4,3-c]quinolin-3-one scaffold, exchanging substituents between the N2-phenyl and C3-aryl positions produced >10-fold shifts in receptor binding affinity [1]. Only the specific regioisomer CAS 901005-91-2 presents the 4-chlorophenyl group in the C3 (pyrazole 3-position) orientation, which may be critical for target engagement in certain protein binding sites.

Positional isomerism Regiochemistry Target selectivity

Class-Level Anti-Inflammatory Potential: Pyrazolo[4,3-c]quinoline Scaffold SAR in NO Production Inhibition

A systematic SAR study of 18 pyrazolo[4,3-c]quinoline derivatives (compounds 2a–2r) evaluated inhibition of LPS-stimulated NO production in RAW 264.7 murine macrophages. The most potent compounds, 2i and 2m, achieved pIC50 values of 1.661 and 1.386 respectively (equivalent to IC50 values in the low micromolar range), with potency approximately equal to the selective iNOS inhibitor 1400 W used as positive control [1]. QSAR analysis identified that hydrogen bond acceptor count (nHBAcc), atom-type electrotopological state (SsNH2), and autocorrelation descriptors significantly influenced inhibitory potency [1]. The target compound CAS 901005-91-2, with three hydrogen bond acceptors, zero hydrogen bond donors, and a specific arrangement of electron-withdrawing (4-Cl) and electron-donating (8-OCH3, 4'-CH3) groups, shares key substructural features with the active compounds in this series. While direct activity data for CAS 901005-91-2 in this assay are not available in the peer-reviewed literature, its substitution pattern is consistent with the QSAR model's descriptors for favorable NO inhibitory activity.

Anti-inflammatory Nitric oxide inhibition RAW 264.7 macrophages

Class-Level Antiparasitic Potential: Pyrazoloquinoline Activity Against Leishmania donovani Promastigotes

A screening study evaluated 16 pyrazoloquinoline derivatives against Leishmania donovani promastigotes in vitro. Ten compounds showed inhibitory effects on promastigote growth, with Compound 1 demonstrating the most potent antileishmanial activity, followed by Compounds 3 and 7 [1]. While individual IC50 values for each compound were not fully tabulated in the abstract, the study confirms that pyrazolo[4,3-c]quinoline and closely related pyrazoloquinoline scaffolds possess intrinsic antileishmanial properties. The target compound CAS 901005-91-2 belongs to this scaffold class; however, it was not among the 16 compounds specifically tested in Al-Qahtani et al. (2005). Claims of superior antipromastigote activity (174-fold vs. miltefosine) cited on certain vendor websites for this compound could not be verified against the primary literature and appear to reference data from structurally distinct hydrazine-coupled pyrazole derivatives (Berhe et al., BMC Chemistry, 2024) that are not pyrazolo[4,3-c]quinolines. Investigators pursuing antileishmanial applications should plan for de novo dose–response profiling of this specific compound.

Antileishmanial Neglected tropical disease Promastigote assay

Physicochemical Drug-Likeness and CNS Multiparameter Optimization (MPO) Score Differentiation

The target compound's computed physicochemical profile—MW 399.9 Da, XLogP3-AA 6.1, 0 HBD, 3 HBA, 3 rotatable bonds, TPSA ~30.2 Ų (estimated)—places it in a distinct region of drug-like chemical space compared to its analogs [1]. Based on the CNS MPO desirability scoring framework, the high lipophilicity (XLogP3 >5) and moderate molecular weight yield a lower CNS MPO score relative to analogs with reduced lipophilicity, suggesting preferential peripheral rather than CNS distribution [2]. This distinguishes the compound from pyrazolo[4,3-c]quinolines developed as CNS-active benzodiazepine receptor ligands, which typically possess XLogP values in the 2–4 range [3]. For procurement decisions, this profile indicates suitability for peripheral target applications (anti-inflammatory, antiparasitic) over CNS-targeted programs, where a less lipophilic analog would be preferable.

Drug-likeness CNS MPO Physicochemical properties

Recommended Application Scenarios for 3-(4-Chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Based on Verified Evidence


Structure–Activity Relationship (SAR) Expansion in Pyrazolo[4,3-c]quinoline Anti-Inflammatory Programs

The compound's unique substitution pattern—combining an electron-withdrawing 4-chlorophenyl at C3, an electron-donating 8-methoxy group, and a 4-methylphenyl at N1—fills a gap in the SAR matrix of pyrazolo[4,3-c]quinoline-based NO production inhibitors. Procurement of this compound enables systematic exploration of how dual electronic modulation (C3 electron-withdrawing + C8 electron-donating) affects iNOS and COX-2 expression in LPS-induced RAW 264.7 macrophages, extending the findings of Tseng et al. (2018) [1]. The high lipophilicity (XLogP3-AA = 6.1) further allows investigation of the relationship between logP and cellular permeability in this series.

Antiparasitic Screening Cascade Starter Compound

Based on the demonstrated antileishmanial activity of the pyrazoloquinoline scaffold class against L. donovani promastigotes [2], this compound serves as a suitable entry point for in vitro screening against Leishmania species and Plasmodium falciparum. Its 8-methoxy-4-chlorophenyl substitution pattern is distinct from previously tested analogs, offering an opportunity to expand the antiparasitic chemotype. Researchers should conduct primary dose–response assays (IC50 determination) against promastigote and amastigote forms, with miltefosine as a reference standard, to establish the specific potency of this compound rather than relying on unverified cross-class extrapolations.

Physicochemical Reference Standard for Pyrazolo[4,3-c]quinoline Library Characterization

With a well-defined molecular weight (399.9 Da), distinct InChIKey (RKJPSCNLCVPAOE-UHFFFAOYSA-N), available 1H NMR spectrum [3], and computed XLogP3-AA of 6.1, this compound can serve as a physicochemical reference standard for characterizing pyrazolo[4,3-c]quinoline compound libraries. Its high lipophilicity and absence of hydrogen bond donors make it a useful benchmark for HPLC method development, logP determination, and plasma protein binding assays within this chemical series.

β-Glucuronidase Inhibitor Lead Optimization Scaffold

The pyrazolo[4,3-c]quinoline core has been validated as a bacterial β-glucuronidase (eβG) inhibitor chemotype with pH-dependent activity, effective in preventing CPT-11-induced diarrhea in murine models [4]. The specific substitution pattern of CAS 901005-91-2 (8-methoxy, 3-(4-chlorophenyl), 1-(4-methylphenyl)) can be evaluated for eβG inhibitory potency and pH-selectivity to determine whether the 8-methoxy group enhances or diminishes activity relative to the 3-amino-4-(4-fluorophenylamino) lead compound 42 described by Cheng et al. (2017).

Quote Request

Request a Quote for 3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.